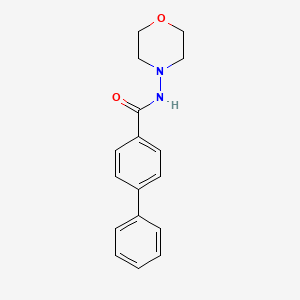

N-4-morpholinyl-4-biphenylcarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

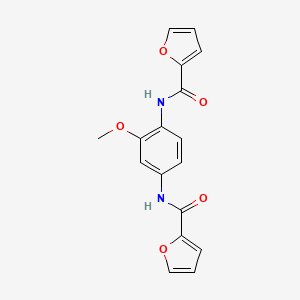

The synthesis of morpholinyl-bearing compounds has been reported in the literature. For instance, a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . Another study reported the synthesis of a series of 2-amino- and 2-(substituted amino)-N-[(4-benzyl-2-morpholinyl)methyl]benzamides .Aplicaciones Científicas De Investigación

Gas Separation

“N-4-morpholinyl-4-biphenylcarboxamide” can be used in the synthesis of novel homopolyimides containing pyridine and morpholine groups for gas separation . These polyimides are easily soluble in common organic solvents, have high thermal performance, excellent thermal stability, good optical transparency, and hydrophobicity . They also show good gas separation performance, especially for the CO2/N2, O2/N2, and He/N2 separations .

Membrane Separation Technology

The compound can be used in membrane separation technology, which is a research hotspot due to its simple operation, cost-effectiveness, high-energy efficiency, and environmental friendliness . It has wide applications in the gas separation fields including the preparation of nitrogen (N2) or oxygen (O2) enriched air, CO2 capture and storage, and the capture and purification of Helium (He) .

Polymer Materials

Polyimides synthesized using “N-4-morpholinyl-4-biphenylcarboxamide” can be used as organic polymer materials, which are preferred materials to process gases in many industries due to their low cost, high gas separation selectivity, and good membrane processability .

Aviation and Aerospace

Polyimides synthesized using “N-4-morpholinyl-4-biphenylcarboxamide” have excellent heat resistance, corrosion resistance, excellent dielectric properties, mechanical property and gas separation properties, making them suitable for use in aviation and aerospace .

Microelectronics and Nanotechnology

The excellent dielectric properties of polyimides synthesized using “N-4-morpholinyl-4-biphenylcarboxamide” make them suitable for use in microelectronics and nanotechnology .

Medical Devices

Polyimides synthesized using “N-4-morpholinyl-4-biphenylcarboxamide” can be used in the manufacture of medical devices due to their excellent properties .

Antitumor Agents

“N-4-morpholinyl-4-biphenylcarboxamide” can be used in the synthesis of antitumor agents . The compound can intercalate with DNA molecules, which is a mechanism used by many antitumor agents .

Topoisomerase Poisons

“N-4-morpholinyl-4-biphenylcarboxamide” can be used in the synthesis of topoisomerase poisons . These are drugs that trap the ‘cleavable complex’ of these essential topology-manipulating enzymes in a ternary complex with DNA, which are important in the treatment of cancer .

Mecanismo De Acción

Target of Action

The primary target of N-4-morpholinyl-4-biphenylcarboxamide is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . The compound is capable of regulating lysosomal pH, which is an important modulator for many cellular processes .

Mode of Action

N-4-morpholinyl-4-biphenylcarboxamide interacts with its targets by facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This results in the alkalization of liposomes, disruption of the homeostasis of lysosomal pH, and inactivation of the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound affects the biochemical pathways related to lysosomal pH regulation . By disrupting the homeostasis of lysosomal pH, it impacts the activity of lysosomal enzymes that are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert their maximal activity in an acidic environment (pH 4.5–5.0), and a shift towards alkalization can decrease or deactivate their activity .

Result of Action

The result of N-4-morpholinyl-4-biphenylcarboxamide’s action is the disruption of lysosomal pH homeostasis . This leads to the alkalization of lysosomes and the inactivation of the lysosomal Cathepsin B enzyme . The compound’s ability to modulate lysosomal pH may find a wide range of potential applications in the field of biomedicine .

Propiedades

IUPAC Name |

N-morpholin-4-yl-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17(18-19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHRRPIOUVAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(morpholin-4-yl)biphenyl-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)

![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)

![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)

![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)

![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)